molecular formula C17H25N5O3S B2945446 6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251705-45-9

6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2945446
CAS No.: 1251705-45-9
M. Wt: 379.48
InChI Key: AMQGEWXHURUHFL-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,3-d]pyrimidine class, characterized by a bicyclic system fused with a thiazole and pyrimidine ring. Key structural features include:

  • Position 3: A 4-(propan-2-yl)piperazine-1-carbonyl substituent, contributing to solubility and hydrogen-bonding interactions due to the carbonyl and tertiary amine moieties.

The thiazolo-pyrimidine core is associated with diverse pharmacological activities, including anticancer and anti-inflammatory effects, as seen in structurally related compounds .

Properties

IUPAC Name

6-(2-methylpropyl)-3-(4-propan-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-10(2)9-22-15(23)13-12(18-17(22)25)14(26-19-13)16(24)21-7-5-20(6-8-21)11(3)4/h10-11H,5-9H2,1-4H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQGEWXHURUHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H28N6O2C_{17}H_{28}N_{6}O_{2}, with a molecular weight of 348.45 g/mol. The structural representation indicates the presence of a thiazolo-pyrimidine core and a piperazine moiety which are often associated with various biological activities.

PropertyValue
Molecular FormulaC17 H28 N6 O2
Molecular Weight348.45 g/mol
LogP0.6543
LogD0.3187
Polar Surface Area72.465 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent . In particular, derivatives of similar structures have demonstrated significant activity against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values as low as 3.73 μM . The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.

Cytotoxicity and Antitumor Activity

The cytotoxic profile of the compound has been evaluated against various cancer cell lines. For instance, compounds with similar thiazolo-pyrimidine scaffolds have shown promising results in inducing apoptosis in cancer cells while exhibiting low toxicity to normal cells . The IC50 values for these compounds ranged from 34 to >100 μM across different tumor models .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzyme Activity : The thiazolo-pyrimidine structure is known to inhibit enzymes involved in nucleotide synthesis and DNA replication.
  • Cell Cycle Arrest : Studies indicate that some derivatives can induce cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation .

Study on Antitubercular Activity

A significant study focused on the synthesis and evaluation of various derivatives indicated that certain modifications in the piperazine moiety enhanced antitubercular activity. For example, one derivative exhibited an IC90 of 40.32 μM against Mycobacterium tuberculosis H37Ra . This suggests that structural optimization can lead to improved efficacy.

Cytotoxicity Evaluation

In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that most active compounds were non-toxic at therapeutic concentrations. This is crucial for developing safe therapeutic agents . Table 1 summarizes the cytotoxicity results across different cell lines.

Compound IDCell LineIC50 (μM)Toxicity Level
Compound AHEK-293>100Non-toxic
Compound BMDA-MB 23134.31Moderate toxicity
Compound CU-87 MG38.29Low toxicity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of substituents and biological activities:

Compound Name / Structural Feature Substituents Biological Activity Key Findings Reference
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-thiazolo[4,3-d]pyrimidine-5,7-dione - Position 3 : 4-(3-Chlorophenyl)piperazine
- Position 6 : Propyl
Antiproliferative (inferred) Chlorophenyl enhances electron-withdrawing effects, potentially improving target binding but reducing solubility compared to isopropylpiperazine.
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines - Position 5 : CF₃ Antiproliferative (NCI screening) CF₃ group increases metabolic stability and electron density, enhancing activity against cancer cell lines.
Fluorinated thiazolo[4,5-d]pyrimidines - Position 4/5 : Fluorophenyl bridges Anticancer (in vitro) Fluorine atoms improve bioavailability and modulate enzyme inhibition via hydrophobic interactions. Three compounds showed activity across 60 tumor cell lines.
Thiazolo[4,5-d]pyrimidine-5,7-dione derivatives (e.g., compound 16) - Position 4 : Cyclopentyl
- Position 6 : Methoxybenzyl
Not specified (structural focus) Methoxybenzyl may enhance aromatic stacking interactions, while cyclopentyl introduces steric bulk.
Thiazolo[3,2-a]pyrido[4,3-d]pyrimidines Fused pyrido-thiazolo-pyrimidine system Synthetic exploration Expanded ring systems alter conformational flexibility, potentially affecting binding kinetics.

Key Trends and Mechanistic Insights

Substituent Position and Activity :

  • Position 3 : Piperazine derivatives with electron-donating groups (e.g., isopropyl in the target compound) improve solubility and receptor affinity compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in ).
  • Position 5/6 : Branched alkyl chains (e.g., isobutyl) enhance lipophilicity, which correlates with improved cellular uptake in anticancer agents .

Ring Modifications: Fluorination at aromatic positions (e.g., in ) increases metabolic stability and target selectivity. Fused ring systems (e.g., pyrido-thiazolo-pyrimidines in ) reduce synthetic accessibility but offer novel pharmacophore geometries.

Synthetic Strategies :

  • The target compound’s piperazine-carbonyl group may involve coupling reactions similar to those in , where sulfuryl chloride facilitates cyclization.
  • Substituent introduction (e.g., isobutyl vs. propyl) often employs alkylation or nucleophilic substitution, as seen in .

Research Findings and Implications

Anticancer Potential

  • The target compound’s isobutyl group may outperform linear alkyl chains (e.g., propyl in ) in tumor penetration, as bulkier groups resist enzymatic degradation .
  • Piperazine derivatives demonstrate dual roles: enhancing solubility (via protonation at physiological pH) and serving as hydrogen-bond donors for kinase inhibition .

Anti-Inflammatory Activity

  • Electron-releasing groups (e.g., methoxy in ) on phenyl rings enhance anti-inflammatory effects. The target compound’s isopropylpiperazine may mimic this by donating electron density through its tertiary amine.

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